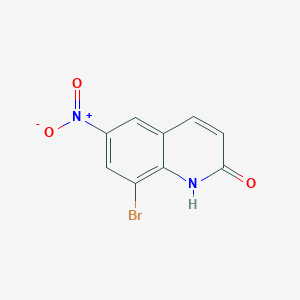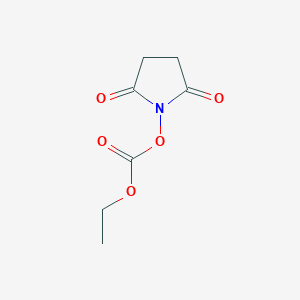
2,5-Dioxopyrrolidin-1-YL ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-YL ethyl carbonate is an organic compound with the molecular formula C7H9NO5. It is a derivative of pyrrolidine and is often used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming stable linkages with other molecules, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dioxopyrrolidin-1-YL ethyl carbonate can be synthesized through several methods. One common approach involves the reaction of N-hydroxysuccinimide (NHS) with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures (0-20°C) to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature and pH, to optimize yield and minimize by-products. The final product is purified through techniques like recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-YL ethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form N-hydroxysuccinimide and ethyl carbonate.
Coupling Reactions: It is often used in peptide synthesis to form stable amide bonds.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles that react with this compound.
Solvents: Organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran are frequently used.
Catalysts: Bases such as triethylamine or pyridine are often employed to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound include substituted pyrrolidines, N-hydroxysuccinimide derivatives, and various carbonate esters .
科学研究应用
2,5-Dioxopyrrolidin-1-YL ethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and ester linkages.
Biology: It facilitates the conjugation of biomolecules, such as proteins and peptides, for various biochemical assays.
Medicine: It is employed in drug delivery systems, including the formation of nanoparticles and liposomes for targeted drug delivery.
Industry: It is used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-YL ethyl carbonate involves the formation of stable linkages with nucleophiles. The NHS group reacts with amines to form amide bonds, while the ethyl carbonate moiety can undergo hydrolysis or substitution reactions. These reactions are facilitated by the presence of bases and organic solvents, which help stabilize the transition states and intermediates .
相似化合物的比较
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar structure but with a benzyl group instead of an ethyl group.
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Contains two NHS groups and is used in similar coupling reactions.
NHS-PEG1-SS-PEG1-NHS: Features a polyethylene glycol chain and is used in bioconjugation.
Uniqueness
2,5-Dioxopyrrolidin-1-YL ethyl carbonate is unique due to its specific reactivity and stability, making it particularly useful in forming stable amide and ester linkages. Its versatility in various chemical reactions and applications in different fields highlights its importance in scientific research and industrial processes .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c1-2-12-7(11)13-8-5(9)3-4-6(8)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDWPFJFKVALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
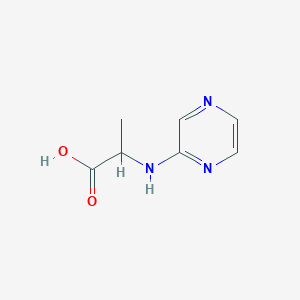
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)
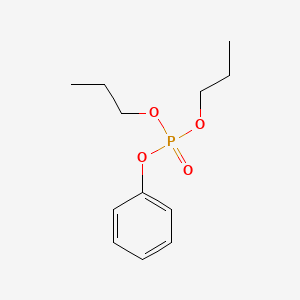
![8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)
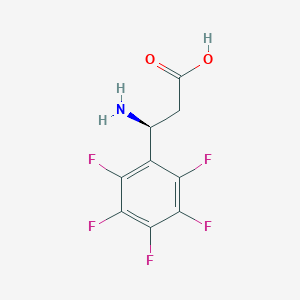
![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)

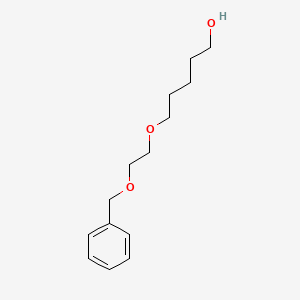
![tert-butyl (4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13903932.png)

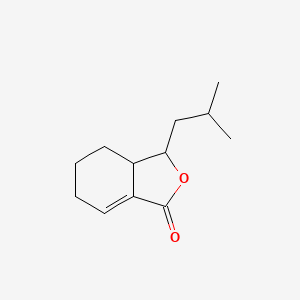
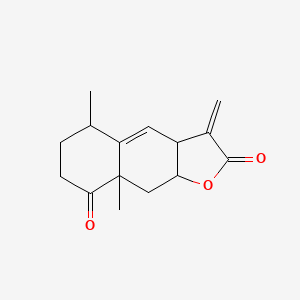
![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)
